molecular formula C11H15N3O B1518989 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile CAS No. 949873-93-2

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile

Cat. No. B1518989
M. Wt: 205.26 g/mol
InChI Key: FNMHPXHEGJJDLT-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile (AMO-DAC) is an organic compound with a unique structure and properties. It is a member of the class of compounds known as azaspirodecanes and has been the subject of numerous scientific studies due to its potential applications in both medicine and industry.

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study by Flefel et al. (2019) discusses the development of spirothiazolidines analogs, including 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile derivatives. These compounds demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic control, Acarbose (Flefel et al., 2019).

Synthesis and Applications in Organic Chemistry

Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, a related compound. This research is significant for understanding the reactions and potential applications of similar spirocyclic compounds in organic chemistry (Andreae et al., 1992).

Pharmaceutical and Biological Activity

  • Raber et al. (2007) described the synthesis of a heterospirocyclic 2H-azirin-3-amine, which is a structural analog of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile. This compound was used as a synthon for 3-Aminothiolane-3-carboxylic acid, illustrating its utility in pharmaceutical synthesis (Raber et al., 2007).
  • Milovidova et al. (2018) synthesized spiro-fused pyrrole derivatives, which are structural analogs of biologically active spirans, from related compounds. This research demonstrates the potential of such spirocyclic compounds in the development of new pharmaceuticals (Milovidova et al., 2018).

Antitumor Activity

Yang et al. (2019) synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, demonstrating moderate to potent antitumor activity against various cancer cell lines, highlighting the potential of spirocyclic compounds in cancer treatment (Yang et al., 2019).

properties

IUPAC Name

4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHPXHEGJJDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C12CCCCC2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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